Superior Thermal Stability and Higher Decomposition Onset Temperature Compared to TMG
Ga(acac)₃ demonstrates significantly higher thermal stability than trimethylgallium (TMG), decomposing at temperatures more than 100°C higher. This allows for high-temperature deposition processes without premature precursor degradation. Ga(acac)₃ decomposition starts around 300°C , whereas TMG decomposes beginning around 480°C . While both decompose at high temperatures, the key differentiator is the nature of decomposition: Ga(acac)₃ undergoes a controlled, ligand-based decomposition to yield Ga₂O₃, whereas TMG decomposition is more abrupt and yields elemental gallium and hydrocarbons. This controlled decomposition of Ga(acac)₃ is critical for achieving uniform film growth in MOCVD.
| Evidence Dimension | Decomposition Onset Temperature |
|---|---|
| Target Compound Data | Approx. 300°C |
| Comparator Or Baseline | Trimethylgallium (TMG): Decomposition begins around 480°C (in inert atmosphere) |
| Quantified Difference | Ga(acac)₃ decomposes at a temperature approximately 180°C lower than TMG's decomposition onset, but the decomposition process is more controlled and ligand-driven. |
| Conditions | Heating in the presence of oxygen (Ga(acac)₃) vs. inert atmosphere (TMG) |
Why This Matters
This controlled, ligand-based decomposition at ~300°C enables precise Ga₂O₃ film deposition in MOCVD, whereas TMG's higher-temperature, more abrupt decomposition can lead to non-uniform films and particle generation.
